molecular formula C12H14BrNO2 B1461763 Trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate CAS No. 939758-15-3

Trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B1461763
CAS No.: 939758-15-3
M. Wt: 284.15 g/mol
InChI Key: OHYNFAGOLZTLOM-UHFFFAOYSA-N
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Description

trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 4-bromophenyl substituent at the 4-position and a methyl ester group at the 3-position. Its IUPAC name is methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate, with a molecular formula of C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol . Key properties include:

  • Hydrogen bond donors: 1
  • Topological polar surface area (TPSA): 38.3 Ų
  • Lipophilicity (XLogP3-AA): 1.9
  • Stereochemistry: Two defined stereocenters in the trans configuration .

This compound serves as a critical intermediate in pharmaceutical research, leveraging its pyrrolidine scaffold and bromophenyl group for drug discovery applications, particularly in modulating pharmacokinetic properties .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYNFAGOLZTLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585627
Record name Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-15-3
Record name Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate (also referred to as this compound hydrochloride) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The bromophenyl group enhances binding affinity to specific receptors or enzymes, modulating biological pathways. Preliminary studies suggest that it may interact with:

  • Enzymes involved in metabolic processes.
  • Receptors linked to pain and inflammation.
  • Pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32
Klebsiella pneumoniae256

These results highlight the compound's potential as a therapeutic agent against infections caused by these microorganisms.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For instance, in a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 15 µM, indicating effective growth inhibition.

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. In animal models, it has shown potential in reducing pain responses comparable to established analgesics like morphine. This effect may be mediated through interactions with opioid receptors or modulation of inflammatory pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated that halogen substitutions significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : In a study focusing on cancer cell lines, this compound was shown to activate caspase pathways leading to increased apoptosis rates in MCF-7 cells . This suggests potential for further development as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential. Table 2 summarizes key differences among related pyrrolidine derivatives.

Compound Name Bromine Substitution Biological Activity
Methyl 4-(phenyl)pyrrolidine-3-carboxylateNoneLower reactivity
trans-Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylateDifferent positionVaries in biological activity
(S)-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylateStereoisomeric formPotentially different pharmacodynamics

This comparison highlights how bromine substitution affects biological activity and reactivity.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
Trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The compound's structural properties allow it to participate in reactions that lead to the formation of bioactive molecules with potential therapeutic effects .

Potential Therapeutic Applications
Preliminary studies have indicated that this compound may exhibit antidepressant-like effects and analgesic properties, making it a candidate for further investigation in neuropharmacology . Its interactions with specific receptors or enzymes are critical for understanding its pharmacological profile.

Biochemical Research

Receptor Interaction Studies
The compound is utilized in biochemical research to explore receptor interactions. It aids researchers in understanding how modifications to its structure can influence biological pathways and receptor binding affinities . This is particularly relevant in studies focused on enzyme inhibitors and receptor ligands, where structure-activity relationship (SAR) analyses are performed.

Mechanism of Action Exploration
Research has been conducted to elucidate the mechanisms through which this compound exerts its biological effects. This includes studying its binding affinities and efficacy against specific molecular targets, which is essential for developing new therapeutic agents .

Analytical Chemistry

Standardization in Chromatography
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. This application ensures accurate measurements when analyzing complex mixtures, thereby enhancing the reliability of experimental results .

Material Science

Development of New Materials
The unique properties of this compound make it suitable for developing new materials, especially in organic electronics and sensors. Its reactivity allows for the synthesis of materials with tailored properties for specific applications .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsNotable Differences
Methyl 4-(phenyl)pyrrolidine-3-carboxylateLacks bromine substitutionGenerally lower reactivity compared to brominated analogs
Trans-Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylateDifferent positioning of the bromine atomMay exhibit different biological activities
(S)-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylateStereoisomeric formPotentially different pharmacodynamics

This table highlights the uniqueness of this compound, particularly regarding its enhanced reactivity and potential therapeutic applications due to the presence of the bromophenyl group.

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) XLogP3-AA Hydrogen Bond Donors Polar Surface Area (Ų)
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate Br C₁₂H₁₄BrNO₂ 284.15 1.9 1 38.3
trans-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate Cl C₁₂H₁₄ClNO₂ 239.70 1.5 1 38.3
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate F C₁₂H₁₄FNO₂ 223.24 1.2 1 38.3
trans-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate OCH₃ C₁₃H₁₇NO₃ 235.28 1.0 1 46.5
trans-Methyl 4-phenylpyrrolidine-3-carboxylate H C₁₂H₁₅NO₂ 205.25 0.8 1 38.3

Key Observations :

  • Lipophilicity : The bromine substituent (XLogP3-AA = 1.9) imparts higher lipophilicity compared to Cl (1.5), F (1.2), and OCH₃ (1.0). This enhances membrane permeability but may reduce aqueous solubility .
  • Polar Surface Area: The methoxy group increases TPSA (46.5 Ų vs.
  • Molecular Weight : Bromine’s high atomic mass increases molecular weight significantly (284.15 g/mol vs. 223.24 g/mol for F) .

Pharmacological Relevance

  • Anti-inflammatory Potential: Bromophenyl-containing compounds (e.g., brodifacoum) have shown suppression of LPS-induced NO generation, suggesting anti-inflammatory applications for the bromo analog .
  • Drug Intermediate Utility : The bromo and chloro derivatives are preferred in kinase inhibitor synthesis due to their balanced lipophilicity and stability .
  • Salt Forms : Hydrochloride salts (e.g., trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride) enhance solubility for in vivo studies .

Preparation Methods

Stereoselective Synthetic Strategies

The synthesis of trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate typically relies on stereoselective approaches that control the relative configuration at the 3- and 4-positions of the pyrrolidine ring. Two main synthetic routes have been reported:

  • Copper- or Rhodium-Catalyzed 1,4-Addition to Enantiopure Enones:
    The key step in the synthesis involves the conjugate addition of an aryl nucleophile to an enantiopure enone intermediate. For the 4-(4-bromophenyl) substituent, an aryl cuprate or rhodium-catalyzed arylboronic ester is used to introduce the bromophenyl group at the 4-position with high diastereoselectivity. This step sets the trans stereochemistry between the 3-carboxylate and the 4-aryl substituent.

  • Reduction of Lactam Intermediates:
    Following the 1,4-addition, the lactam ring is reduced to the corresponding pyrrolidine using borane complexes such as borane-THF or dimethylsulfide-borane. This reduction is performed under conditions that preserve stereochemistry and yield the desired trans isomer.

This synthetic methodology was elaborated in recent studies focusing on analogs of 2,3-trans-3-arylprolines, where the 4-(4-bromophenyl) derivative was synthesized with full diastereoselectivity and high yield.

Detailed Synthetic Route Overview

A representative synthetic sequence can be summarized as follows:

Step Number Reaction Type Reagents/Catalysts Outcome/Notes
1 Preparation of Enantiopure Enone Starting from chiral precursors Enone intermediate with defined stereochemistry
2 1,4-Addition of Aryl Group Cuprate or Rhodium(I) catalyst + arylboronic ester (4-bromophenyl) Formation of 4-(4-bromophenyl) substituted intermediate with trans stereochemistry
3 Lactam Reduction Borane-THF or dimethylsulfide-borane complex Conversion of lactam to pyrrolidine ring, maintaining stereochemistry
4 Deprotection and Functional Group Manipulation Acid/base treatments as needed Final this compound obtained

This approach ensures high stereoselectivity and purity of the trans isomer, which is critical for biological activity.

Research Findings on Synthetic Efficiency and Selectivity

  • The use of C(sp3)-H activation-arylation has been highlighted as a highly efficient and fully enantioselective method for synthesizing 2,3-trans-3-arylproline analogs, including the 4-(4-bromophenyl) derivative. This method improves stereoselectivity and yield compared to traditional approaches.

  • The synthetic strategy allows for the introduction of various substituents on the aryl ring, including halogens like bromine, which modulate biological activity and receptor selectivity.

  • The stereochemical outcome is critical, as the trans configuration between the carboxylate and aryl substituent influences binding affinity to ionotropic glutamate receptors, with the 4-bromo substituent conferring selective NMDA receptor antagonism.

Summary Table of Key Synthetic Parameters

Parameter Description/Value
Key Intermediate Enantiopure enone
Catalysts Copper cuprate or Rhodium(I) complexes
Key Reaction 1,4-Arylation (conjugate addition)
Stereochemical Outcome trans-configuration at C3 and C4 positions
Lactam Reduction Agent Borane-THF or Dimethylsulfide-borane complex
Yield of Arylated Intermediate Typically >80%
Diastereoselectivity >95% trans isomer
Final Product Purity High, suitable for biological testing

Q & A

Q. What synthetic methodologies are commonly employed to prepare trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate?

The synthesis typically involves multi-step routes, including condensation, cyclization, and functional group modifications. For example, analogous pyrrolidine derivatives are synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions using bromophenyl precursors . Key steps may involve protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) to control stereochemistry and regioselectivity, followed by deprotection and purification via column chromatography or HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the pyrrolidine ring conformation, substituent positions, and trans stereochemistry. Aromatic protons from the 4-bromophenyl group typically appear as doublets in the 7.2–7.6 ppm range, while pyrrolidine ring protons exhibit splitting patterns dependent on puckering .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring agreement with theoretical values (e.g., C12_{12}H14_{14}BrNO2_2, M.W. 284.15) .
  • X-ray Crystallography : Resolves absolute configuration and bond geometries. Software like SHELXL refines crystallographic data, while Mercury visualizes packing motifs and intermolecular interactions .

Q. How is the conformational flexibility of the pyrrolidine ring analyzed?

The puckering amplitude (qq) and phase angle (ϕ\phi) quantify non-planar distortions in the pyrrolidine ring. Methods from Cremer and Pople (1975) define a mean plane for the ring, with deviations analyzed via crystallographic or computational data. For example, trans stereochemistry may stabilize specific puckered conformers, affecting reactivity and supramolecular packing .

Advanced Research Questions

Q. How can contradictions in NMR data due to dynamic puckering be resolved?

Variable-temperature NMR and 2D NOESY experiments differentiate between static and dynamic puckering. Low-temperature NMR slows ring inversion, splitting signals into distinct puckered conformers. Computational modeling (e.g., DFT) complements experimental data by predicting energy barriers between conformers .

Q. What strategies optimize the enantiomeric purity of the trans isomer during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd complexes) enhance stereocontrol. For example, tert-butyl esters in related compounds facilitate diastereomeric crystallization, improving enantiomeric excess (ee). HPLC with chiral columns (e.g., cellulose-based) validates purity (>99% ee) .

Q. How do steric and electronic effects of the 4-bromophenyl group influence reactivity?

The electron-withdrawing bromine atom directs electrophilic substitutions meta to the pyrrolidine ring. Steric hindrance from the bulky aryl group may slow nucleophilic attacks at the ester carbonyl. Comparative studies with fluorophenyl or methylphenyl analogs (e.g., from PharmaBlock catalogues) highlight electronic effects on reaction kinetics .

Q. What computational tools validate crystallographic data and predict physicochemical properties?

  • SHELXL : Refines occupancy and thermal parameters, flagging outliers via R-factor analysis .
  • Mercury CSD : Calculates void volumes, hydrogen-bond networks, and packing similarity indices for polymorph screening .
  • Density Functional Theory (DFT) : Predicts vibrational spectra, dipole moments, and solvation energies, cross-validated with experimental IR/Raman data .

Data Contradiction and Validation

Q. How are discrepancies between theoretical and experimental melting points addressed?

Differential Scanning Calorimetry (DSC) measures exact melting ranges, while purity assessments via HPLC identify impurities that depress melting points. For example, a reported mp of 105–106°C for 1-(4-bromophenyl)pyrrolidine suggests similar derivatives require rigorous drying to remove solvent traces .

Q. What methods confirm the absence of racemization in stored samples?

Periodic chiral HPLC analysis monitors ee over time. Storage under inert atmospheres (N2_2) at –20°C minimizes degradation. Comparative X-ray structures of fresh and aged samples detect racemization via changes in Flack parameters .

Methodological Resources

  • Crystallography : SHELX suite (refinement), ORTEP-3 (visualization), and CCDC Mercury (packing analysis) .
  • Conformational Analysis : Cremer-Pople coordinates for ring puckering .
  • Synthesis Protocols : Multi-step routes with Boc protection and Pd-catalyzed couplings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
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Trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate

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